molecular formula C14H20N2O4S B5170744 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5170744
M. Wt: 312.39 g/mol
InChI Key: FETASTCQFPFJJC-UHFFFAOYSA-N
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Description

2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood. However, it has been proposed that 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines and chemokines. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to possess analgesic effects by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to possess antitumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to using 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has not been extensively studied in vivo, which limits its potential therapeutic applications. Moreover, the mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, which makes it difficult to design experiments to study its biological activities.

Future Directions

There are several future directions for 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide research. First, further studies are needed to elucidate the mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in vivo. Third, studies are needed to determine the potential therapeutic applications of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in various inflammatory diseases and cancers. Fourth, studies are needed to determine the potential side effects of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Finally, studies are needed to develop more efficient synthesis methods for 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

Synthesis Methods

2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with 4-methylpiperidine to form 2-methoxy-5-(4-methylpiperidin-1-yl)benzoic acid. The third step involves the reaction of 2-methoxy-5-(4-methylpiperidin-1-yl)benzoic acid with sulfonyl chloride to form 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

Scientific Research Applications

2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to possess analgesic effects by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to possess antitumor effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-5-7-16(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETASTCQFPFJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzamide

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